molecular formula C17H25N3O5S B14239641 Met-Phe-Ser CAS No. 484052-03-1

Met-Phe-Ser

Cat. No.: B14239641
CAS No.: 484052-03-1
M. Wt: 383.5 g/mol
InChI Key: JQHYVIKEFYETEW-IHRRRGAJSA-N
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Description

Met-Phe-Ser (Methionine-Phenylalanine-Serine) is a tripeptide composed of three amino acids: methionine (Met, hydrophobic sulfur-containing side chain), phenylalanine (Phe, aromatic side chain), and serine (Ser, polar hydroxyl-containing side chain). For example, peptides containing Met, Phe, and Ser residues are implicated in opioid receptor modulation. Dermenkephalin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂), a delta-opioid receptor agonist, shares the Met-Phe motif, highlighting the significance of these residues in receptor binding . Similarly, Phe-Met-Arg-Phe-NH₂ and related peptides modulate morphine’s effects, suggesting this compound could influence neuropeptide pathways . The hydroxyl group in Ser may contribute to hydrogen bonding, affecting stability or receptor interactions, though empirical data on this compound itself remains sparse.

Properties

CAS No.

484052-03-1

Molecular Formula

C17H25N3O5S

Molecular Weight

383.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C17H25N3O5S/c1-26-8-7-12(18)15(22)19-13(9-11-5-3-2-4-6-11)16(23)20-14(10-21)17(24)25/h2-6,12-14,21H,7-10,18H2,1H3,(H,19,22)(H,20,23)(H,24,25)/t12-,13-,14-/m0/s1

InChI Key

JQHYVIKEFYETEW-IHRRRGAJSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)N

Canonical SMILES

CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Met-Phe-Ser can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:

    Coupling: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC and then coupled to the amine group of the growing peptide chain.

    Deprotection: The protecting group on the amine of the newly added amino acid is removed using a reagent like TFA.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in microorganisms engineered to express the desired peptide sequence.

Chemical Reactions Analysis

Types of Reactions

Met-Phe-Ser can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds formed between cysteine residues can be reduced using agents like DTT or TCEP.

    Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidizing methionine.

    Reduction: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Halogenated phenylalanine derivatives.

Scientific Research Applications

Met-Phe-Ser has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based materials and nanostructures.

Mechanism of Action

The mechanism of action of Met-Phe-Ser involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity. The methionine residue can act as an antioxidant, scavenging free radicals, while the phenylalanine and serine residues contribute to the peptide’s structural stability and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares Met-Phe-Ser with structurally or functionally related peptides:

Compound Sequence/Structure Key Features Receptor Selectivity Pharmacological Effects Stability References
This compound Methionine-Phenylalanine-Serine - L-Met, L-Phe, L-Ser
- Potential hydroxyl-mediated interactions via Ser
Not yet characterized Hypothesized to modulate opioid signaling (inferred from analogs) Likely low (prone to proteolysis)
Dermenkephalin Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂ - D-Met at position 2
- High delta-opioid receptor affinity
Delta (δ) opioid receptor Potent analgesic, no mu-opioid activity High (D-amino acids resist degradation)
Dermorphin Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ - D-Ala at position 2
- Ser at position 7
Mu (μ) opioid receptor Extremely potent analgesia (>1,000x morphine) Moderate
Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH₂ Octapeptide from bovine brain - Contains Phe repeats
- L-amino acids except amidated C-terminal
Non-opioid Reduces morphine-induced analgesia in rats Low

Key Findings:

Stereochemistry : Dermenkephalin’s D-Met residue enhances delta receptor specificity and enzymatic stability, whereas this compound’s L-conformation may limit receptor selectivity and stability .

Residue Function: Methionine: Hydrophobic side chain critical for receptor binding in opioid peptides. Phenylalanine: Aromatic ring facilitates hydrophobic interactions with opioid receptors.

Pharmacological Outcomes: Dermenkephalin and dermorphin exhibit nanomolar receptor affinity, while this compound’s effects remain theoretical. The octapeptide Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH₂ antagonizes morphine, contrasting with this compound’s putative agonist role .

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